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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinic acid

Cat. No.: B1272743 Get Quote

In the landscape of modern drug discovery and development, the journey from a promising

molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The

adage "a good drug is a balance of properties" holds especially true. While biological activity at

the target of interest is the initial spark, it is the molecule's physicochemical properties that

dictate its ability to navigate the complex biological milieu to reach that target, be absorbed,

remain stable, and avoid off-target toxicities.[1][2] Neglecting this foundational characterization

often leads to costly late-stage failures.[1]

This guide focuses on 2-Amino-4-methylnicotinic acid (CAS: 38076-82-3), a substituted

pyridine carboxylic acid. Its structure is of significant interest to medicinal chemists, serving as

a key intermediate and building block in the synthesis of a variety of bioactive molecules,

including kinase inhibitors and anti-inflammatory agents.[3] For any researcher or drug

development professional working with this scaffold, a deep and early understanding of its

physicochemical profile is not merely academic—it is a strategic imperative. These properties,

including ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, are pivotal indicators

that influence a molecule's behavior from the bench to the clinic.[4][5][6]

This document serves as a comprehensive technical resource, providing both the known

computed data for 2-Amino-4-methylnicotinic acid and, critically, the detailed experimental

frameworks required to generate definitive, high-quality data for its full characterization.
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A precise understanding of a compound's fundamental properties begins with its identity and a

summary of its predicted characteristics. These computed values, while not a substitute for

experimental data, provide a valuable baseline for experimental design and hypothesis

generation.

Table 1: Key Physicochemical Properties of 2-Amino-4-methylnicotinic Acid

Property Value Source(s)

IUPAC Name
2-amino-4-methylpyridine-3-

carboxylic acid
[7]

Synonyms
2-Amino-4-methyl-3-

pyridinecarboxylic acid
[8][9]

CAS Number 38076-82-3 [7][8]

Molecular Formula C₇H₈N₂O₂ [3][7]

Molecular Weight 152.15 g/mol [3][7]

Physical Appearance Light yellow to light brown solid [10]

Computed XLogP3 0.9 [7]

Predicted pKa (Acidic) 2.34 ± 0.32 (Carboxylic Acid) [10]

Predicted pKa (Basic)

Value not readily available;

requires experimental

determination

-

Ionization State (pKa): The Primary Driver of
Behavior
For an ionizable molecule, the acid dissociation constant, pKa, is arguably the most critical

physicochemical parameter.[11] It governs the extent of ionization at a given pH, which in turn

profoundly influences solubility, lipophilicity, permeability, and target binding.[12] 2-Amino-4-
methylnicotinic acid is amphoteric, possessing both a basic amino group and pyridine

nitrogen, and an acidic carboxylic acid group. Therefore, it will exist in different ionization states

depending on the pH of its environment.
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The Carboxylic Acid (pKa₁): The carboxylic acid group (-COOH) is acidic and will be

predominantly in its neutral, protonated form at low pH. As the pH increases above its pKa, it

will deprotonate to the negatively charged carboxylate (-COO⁻). The predicted pKa for this

group is approximately 2.34.[10]

The Pyridine Nitrogen and Amino Group (pKa₂): The 2-amino group and the pyridine ring

nitrogen are basic centers that will be protonated and positively charged at low pH. As the

pH rises above their pKa, they will be deprotonated to their neutral forms. Understanding the

pKa of the most basic center is crucial for predicting the charge at physiological pH.

The interplay of these groups means the molecule can exist as a cation, a zwitterion, or an

anion. Accurately determining these pKa values is essential for interpreting any subsequent

biological or chemical data.

Caption: Ionization states of 2-Amino-4-methylnicotinic acid across a pH gradient.

Lipophilicity (logP and logD): Gauging Membrane
Affinity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of

absorption, distribution, metabolism, and excretion (ADME) properties.[4]

logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-

polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at

equilibrium. Crucially, logP only describes the partitioning of the neutral species.[13]

logD (Distribution Coefficient): For an ionizable compound like 2-Amino-4-methylnicotinic
acid, the logD is a more physiologically relevant metric. It measures the partition ratio of all

species (neutral and ionized) at a specific pH.[13] The logD is therefore pH-dependent.

Given that most drugs interact with the body at the pH of blood serum (~7.4), determining the

logD at pH 7.4 is a standard and critical practice in drug discovery.

The computed XLogP3 of 0.9 suggests the neutral form of the molecule has low to moderate

lipophilicity.[7] However, the experimental logD at pH 7.4 will provide the most accurate insight

into its behavior in the body.
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Aqueous Solubility: A Prerequisite for Efficacy
A drug must be in solution to be absorbed and to interact with its biological target.[14] Poor

aqueous solubility can severely limit bioavailability and complicate the interpretation of in vitro

assay results.[15] It is essential to distinguish between two types of solubility measurements:

Kinetic Solubility: This is a high-throughput measurement of how readily a compound,

typically dissolved first in an organic solvent like DMSO, precipitates when diluted into an

aqueous buffer. It is often used for early-stage screening to flag potential issues.[16][17]

Thermodynamic Solubility: This is the "gold standard" measurement representing the true

equilibrium concentration of a compound in a saturated aqueous solution with excess solid

present. It is crucial for lead optimization and formulation development.[15][16]

Experimental Protocols for Definitive
Characterization
The following protocols describe standard, robust methods for experimentally determining the

key physicochemical properties of 2-Amino-4-methylnicotinic acid.

Protocol 1: pKa Determination by Potentiometric
Titration
Causality: This method directly measures the pH of a solution as a titrant (acid or base) is

added, allowing for the precise identification of the pH at which 50% of the functional group is

ionized (the pKa). It is a fundamental and highly accurate method.[18]

Methodology:

Preparation: Accurately weigh ~1-5 mg of 2-Amino-4-methylnicotinc acid and dissolve in a

known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (if solubility is

low). Ensure the compound is fully dissolved.

Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and

10) immediately before use.
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Titration (Acidic pKa): Place the solution in a jacketed vessel at a constant temperature (e.g.,

25°C) with gentle stirring. Begin recording the pH. Add small, precise aliquots of a

standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing

the reading to stabilize.

Titration (Basic pKa): In a separate experiment, dissolve the compound in water and titrate

with a standardized strong acid (e.g., 0.1 M HCl), again recording pH versus the volume of

titrant added.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the

pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point).

[18] Alternatively, the pKa can be determined from the first derivative of the titration curve.

Protocol 2: Thermodynamic Aqueous Solubility via
Shake-Flask Method
Causality: This method ensures that a true equilibrium is reached between the undissolved

solid and the saturated solution, providing the most accurate and relevant measure of a

compound's solubility for formulation and biopharmaceutical assessment.[14]

Methodology:

Sample Preparation: Add an excess amount of solid 2-Amino-4-methylnicotinic acid
(enough so that solid remains visible) to a series of vials containing a buffered aqueous

solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Equilibration: Seal the vials and agitate them on a shaker or rotating wheel in a temperature-

controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to

ensure equilibrium is reached.[16]

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can

settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are

transferred. Further clarify the sample by filtration (using a low-binding filter, e.g., 0.22 µm

PVDF) or centrifugation.

Quantification: Prepare a standard curve of the compound in the same buffer. Accurately

dilute the filtered supernatant and quantify the concentration of the dissolved compound
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using a suitable analytical method, such as High-Performance Liquid Chromatography with

UV detection (HPLC-UV) or LC-MS.[15]

Result: The measured concentration is the thermodynamic solubility at that specific pH and

temperature.

Protocol 3: logD₇.₄ Determination via Shake-Flask
Method
Causality: The shake-flask method is the traditional and most reliable technique for determining

lipophilicity. It directly measures the partitioning of the compound between an aqueous and an

organic phase at equilibrium.[19][20]

Methodology:

Phase Preparation: Prepare the two immiscible phases. The aqueous phase should be a

buffer at the desired pH (e.g., pH 7.4 phosphate buffer). The organic phase is typically n-

octanol. Pre-saturate each phase by mixing them vigorously and then allowing them to

separate. This prevents volume changes during the experiment.[19]

Partitioning: Add a known amount of 2-Amino-4-methylnicotinic acid to a vial containing

known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the

compound to reach partitioning equilibrium.[19]

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[19]

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers.

Determine the concentration of the compound in each phase using an appropriate analytical

method (e.g., HPLC-UV), using a standard curve prepared in the respective solvent.

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration

in the organic phase to the concentration in the aqueous phase: logD = log₁₀

([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[20]
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The characterization of a novel compound is a multi-step process that integrates computational

prediction with rigorous experimental validation. This workflow ensures that resources are used

efficiently and that critical decisions are based on high-quality data.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical

entity.

Conclusion
2-Amino-4-methylnicotinic acid represents a valuable scaffold for medicinal chemistry.

However, its potential can only be fully realized through a thorough and precise

characterization of its fundamental physicochemical properties. While computational tools

provide an excellent starting point, this guide underscores the indispensability of high-quality

experimental data for pKa, aqueous solubility, and lipophilicity (logD). The protocols and

workflow detailed herein provide a robust framework for researchers and drug development

professionals to generate the critical data needed to make informed decisions, optimize

molecular design, and ultimately increase the probability of success for therapeutic candidates

derived from this important chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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